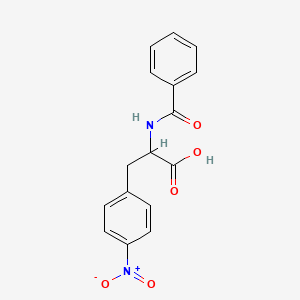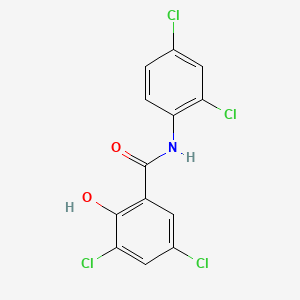![molecular formula C20H28N2O2 B13995199 N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide CAS No. 34668-22-9](/img/structure/B13995199.png)
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide is a complex organic compound with a molecular formula of C20H28N2O2. This compound is known for its unique structure, which includes two cyclohexyl groups and a formamide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of a catalyst. One efficient method uses sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexylformamide: Similar in structure but lacks the additional cyclohexyl and phenyl groups.
Formamidocyclohexane: Contains a cyclohexyl group but differs in the overall structure.
Uniqueness
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide is unique due to its dual cyclohexyl groups and the presence of a formamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Numéro CAS |
34668-22-9 |
|---|---|
Formule moléculaire |
C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide |
InChI |
InChI=1S/C20H28N2O2/c23-13-21-19-7-3-1-5-17(19)15-9-11-16(12-10-15)18-6-2-4-8-20(18)22-14-24/h9-14,17-20H,1-8H2,(H,21,23)(H,22,24) |
Clé InChI |
XKZBJGZRCUPSOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC=C(C=C2)C3CCCCC3NC=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


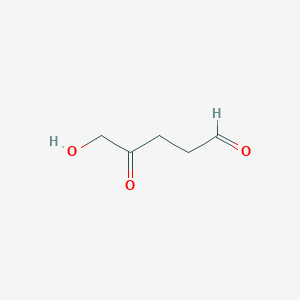
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
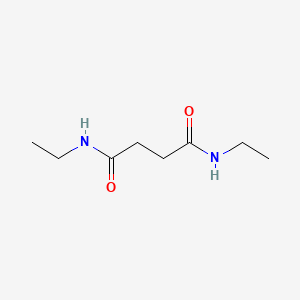

![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
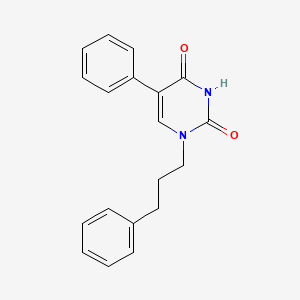
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)


![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)
